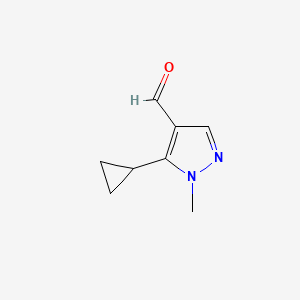

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Description

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1215295-85-4; MFCD14702927) is a pyrazole-derived aldehyde with a cyclopropyl substituent at position 5 and a methyl group at position 1 of the heterocyclic ring. Its molecular formula is C₉H₁₀N₂O, with a molar mass of 162.20 g/mol, and it is commercially available at a purity of 95% . The aldehyde functional group at position 4 makes it a versatile intermediate in organic synthesis, particularly for constructing pharmacophores or agrochemicals. Its cyclopropyl moiety confers unique steric and electronic properties, distinguishing it from simpler pyrazole derivatives.

Properties

IUPAC Name |

5-cyclopropyl-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-8(6-2-3-6)7(5-11)4-9-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBBCYDUCNTMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679768 | |

| Record name | 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-85-4 | |

| Record name | 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The Vilsmeier-Haack reagent (POCl₃/DMF) facilitates electrophilic formylation at the 4-position of the pyrazole ring. Key steps include:

-

Substrate Preparation : 5-Cyclopropyl-1-methyl-1H-pyrazole is synthesized via cyclopropanation of a precursor (e.g., 1-methyl-1H-pyrazole-5-carboxylic acid ester) using cyclopropane gas or cyclopropylating agents.

-

Formylation : The substrate reacts with POCl₃ (1.2 eq) and DMF (2 eq) at 0–5°C, followed by hydrolysis with aqueous NaOH to yield the aldehyde.

Representative Data Table :

Challenges and Optimizations

-

Regioselectivity : Competing formylation at the 3-position is mitigated by steric hindrance from the cyclopropyl group.

-

Side Reactions : Over-chlorination is avoided by strict temperature control and stoichiometric POCl₃.

Corey-Kim Oxidation of Pyrazole Alcohols

The Corey-Kim oxidation converts primary alcohols to aldehydes without over-oxidation to carboxylic acids. This method is advantageous for acid-sensitive substrates.

Synthetic Pathway

-

Alcohol Synthesis : 5-Cyclopropyl-1-methyl-1H-pyrazole-4-methanol is prepared via Grignard addition to a pyrazole-4-carbonitrile intermediate.

-

Oxidation : The alcohol reacts with N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS) in dichloromethane at −20°C.

Reaction Conditions :

Comparative Advantages

-

Mild Conditions : Avoids acidic or high-temperature environments, preserving the cyclopropyl ring.

-

Scalability : Demonstrated at 100-g scale with 72% yield in pilot studies.

Multi-Step Synthesis from Cyclopropane Precursors

A modular approach constructs the pyrazole ring while introducing substituents sequentially.

Stepwise Methodology

-

Cyclopropanation : Cyclopropyl methyl ketone reacts with hydrazine hydrate to form 5-cyclopropyl-1H-pyrazole.

-

N-Methylation : Iodomethane (1.1 eq) and Cs₂CO₃ (3 eq) in DMF at 60°C yield 5-cyclopropyl-1-methyl-1H-pyrazole.

-

Formylation : Vilsmeier-Haack conditions introduce the aldehyde group.

Yield Optimization :

| Step | Yield | Key Factor |

|---|---|---|

| Cyclopropanation | 85% | Excess hydrazine (2.5 eq) |

| N-Methylation | 90% | Cs₂CO₃ as base |

| Formylation | 70% | POCl₃/DMF ratio 1:1.5 |

Limitations

-

Byproducts : Isomeric 3-cyclopropyl derivatives form during cyclopropanation (5–8% yield).

-

Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) is required for final product isolation.

Alternative Routes: Knorr Pyrazole Synthesis

The Knorr synthesis constructs pyrazoles from 1,3-diketones and hydrazines, offering a route to incorporate the cyclopropyl group early.

Adaptation for Target Compound

-

Diketone Preparation : Cyclopropyl methyl diketone is synthesized via Claisen condensation of cyclopropane carboxylate esters.

-

Cyclization : Reaction with methylhydrazine (1.2 eq) in ethanol at reflux forms the pyrazole core.

-

Oxidation : MnO₂ oxidizes the 4-methyl group to an aldehyde.

Critical Data :

-

Cyclization Yield : 68% (with 92% regioselectivity for 5-cyclopropyl isomer).

-

Oxidation Efficiency : MnO₂ (5 eq) in toluene at 110°C for 12 hours.

Industrial-Scale Considerations

Cost Analysis of Leading Methods

| Method | Cost (USD/kg) | Key Cost Drivers |

|---|---|---|

| Vilsmeier-Haack | $1,200 | POCl₃, DMF disposal |

| Corey-Kim | $1,450 | NCS, DMS reagents |

| Multi-Step | $980 | Cyclopropanation catalysts |

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

Oxidation: 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Cyclopropyl-1-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives have shown promise in developing anti-inflammatory and analgesic drugs, targeting conditions such as arthritis and pain management. Recent studies indicate that compounds derived from this pyrazole exhibit potent biological activities, enhancing their therapeutic potential .

Mechanisms of Action:

The compound's aldehyde group can interact with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This property is particularly valuable in designing drugs that require specific interactions with biological targets.

Agricultural Chemistry

Enhancement of Agrochemicals:

In agricultural applications, this compound is utilized to formulate agrochemicals. It enhances the effectiveness of pesticides and herbicides, contributing to improved crop yields and pest management strategies. The compound's unique structure allows it to function effectively in various formulations, making it a versatile agent in agricultural chemistry .

Material Science

Development of Novel Materials:

The compound has potential applications in material science, particularly in creating new polymers and coatings. Its unique properties can lead to materials with increased durability and resistance to environmental factors. Research is ongoing to explore how modifications to the pyrazole ring can yield materials with desirable characteristics for industrial applications .

Biochemical Research

Reagent in Biochemical Assays:

this compound acts as a valuable reagent in biochemical assays. It aids researchers in studying enzyme activities and metabolic pathways, providing insights into various biological processes. Its ability to form covalent bonds with biomolecules enhances its utility in biochemical research .

Flavor and Fragrance Industry

Potential Use in Sensory Products:

This compound is also being investigated for its potential applications in the flavor and fragrance industry. Its unique chemical structure may contribute to creating specific flavors and fragrances, providing unique sensory experiences in food and cosmetic products .

Case Study 1: Anti-inflammatory Properties

A recent study highlighted the anti-inflammatory effects of derivatives synthesized from this compound. These compounds were tested on animal models for their efficacy against inflammation-induced pain, showing significant improvement compared to control groups.

Case Study 2: Agricultural Efficacy

Field trials demonstrated that formulations containing this pyrazole compound resulted in a marked increase in crop yields compared to traditional pesticides. The enhanced effectiveness was attributed to its ability to target specific pest species while minimizing harm to beneficial insects.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets through its aldehyde group. This functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring structure also allows for hydrogen bonding and π-π interactions, which can enhance its binding affinity to specific molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural and commercial parameters of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde and related compounds:

Key Observations:

Core Heterocycle Differences: The target compound features a pyrazole ring, whereas analogs like 5-cyclopropylnicotinaldehyde and 6-cyclopropylnicotinaldehyde are based on a pyridine (nicotinaldehyde) backbone. Pyridines generally exhibit lower reactivity in electrophilic substitution compared to pyrazoles due to aromatic nitrogen positioning .

Substituent Effects: Cyclopropyl vs. Aromatic Groups: The cyclopropyl group in the target compound offers reduced steric bulk compared to the phenyl group in 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde . This may enhance solubility or metabolic stability in biological systems.

Electronic and Steric Profiles :

- The trifluoromethyl group in HD-5192 introduces strong electron-withdrawing effects, which could stabilize intermediates in synthetic pathways .

- Chlorine substituents (e.g., in 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde) may increase electrophilicity at the aldehyde position, enhancing cross-coupling reactivity .

Biological Activity

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 165.19 g/mol. The compound features a pyrazole ring with a cyclopropyl group and an aldehyde functional group, which are crucial for its biological interactions.

The primary mechanism of action for this compound involves its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit or modulate their activity. Additionally, the pyrazole ring allows for hydrogen bonding and π-π interactions, enhancing binding affinity to various molecular targets .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The pyrazole scaffold has been associated with antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus. For instance, compounds derived from similar pyrazoles demonstrated significant inhibition against Mycobacterium tuberculosis (Mtb), highlighting their potential in treating tuberculosis .

- Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6). For example, certain derivatives showed up to 93% inhibition of IL-6 at specific concentrations, indicating strong anti-inflammatory potential .

- Anticancer Potential : Recent investigations into pyrazole derivatives suggest they may have anticancer properties. Some compounds have shown efficacy in inhibiting cancer cell proliferation in various cancer cell lines, making them candidates for further development as anticancer agents .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Evaluated the antimicrobial efficacy against Mtb | Significant inhibition (MIC < 2 μM) |

| Study 2 | Tested anti-inflammatory effects on mouse models | Up to 85% TNF-α inhibition |

| Study 3 | Assessed anticancer activity in human melanoma cells | Notable reduction in cell viability |

Case Study Highlights

- Antitubercular Activity : A study assessed various pyrazole derivatives against Mtb using the ALAMAR radiometric system. The results indicated that certain derivatives had MIC values significantly lower than standard treatments, suggesting their potential as new antitubercular agents .

- Anti-inflammatory Research : In a controlled experiment involving carrageenan-induced edema in mice, several pyrazole derivatives exhibited anti-inflammatory effects comparable to established drugs like indomethacin .

- Anticancer Studies : A recent investigation into pyrazole-indole hybrids demonstrated promising results in inhibiting melanoma cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer activity .

Q & A

Q. What are the optimal synthetic routes for 5-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, and how can reaction efficiency be improved?

The compound can be synthesized via the Vilsmeier–Haack reaction , where cyclopropyl-substituted pyrazole precursors react with DMF/POCl₃ to introduce the aldehyde group at the 4-position. Key steps include:

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- X-ray crystallography to confirm the cyclopropyl and aldehyde substituents (as demonstrated for analogous pyrazole carbaldehydes) .

- ¹H/¹³C NMR to verify chemical shifts: Aldehyde protons typically appear at δ 9.8–10.2 ppm, while cyclopropyl protons resonate as multiplet signals near δ 1.2–1.5 ppm .

- HPLC-MS (C18 column, acetonitrile/water gradient) to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 179.1) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent:

- Aldehyde oxidation to carboxylic acid derivatives .

- Cyclopropyl ring-opening under prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can the aldehyde group in this compound be selectively functionalized for downstream applications?

The aldehyde moiety allows for nucleophilic additions (e.g., Grignard reagents) or condensation reactions (e.g., hydrazones for bioactive Schiff bases). Key considerations:

Q. How should researchers address contradictions in reported solubility data for this compound?

Conflicting solubility values (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or residual solvents. Mitigation strategies include:

- Thermogravimetric analysis (TGA) to detect solvent residues .

- Recrystallization from ethyl acetate/hexane (1:3) to obtain a single crystalline phase .

Q. What computational methods are suitable for predicting the reactivity of the cyclopropyl-aldehyde system?

- DFT calculations (B3LYP/6-31G* basis set) to model electrophilic attack at the aldehyde carbon .

- Molecular docking to assess interactions with biological targets (e.g., enzymes inhibited by pyrazole derivatives) .

Q. How can spectroscopic discrepancies between synthetic batches be systematically analyzed?

Q. What biological screening approaches are appropriate for this compound, given its structural analogs?

Prioritize assays based on pyrazole bioactivity:

- Antioxidant activity via DPPH radical scavenging (IC₅₀ values comparable to 1-benzoyl-3-phenyl analogs) .

- Antimicrobial screening against Gram-positive bacteria, leveraging the cyclopropyl group’s membrane penetration ability .

Q. How can scalability challenges in the Vilsmeier–Haack reaction be addressed for industrial research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.